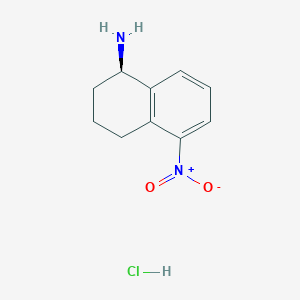

(R)-5-nitro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride

Description

(R)-5-Nitro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is a chiral amine derivative featuring a nitro (-NO₂) substituent at the 5-position of the tetrahydronaphthalene ring. The compound’s stereochemistry (R-configuration) and hydrochloride salt form enhance its solubility and stability, making it a candidate for pharmaceutical research, particularly in structure-activity relationship (SAR) studies.

Propriétés

IUPAC Name |

(1R)-5-nitro-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2.ClH/c11-9-5-1-4-8-7(9)3-2-6-10(8)12(13)14;/h2-3,6,9H,1,4-5,11H2;1H/t9-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANJOVTXONVWABE-SBSPUUFOSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=C(C1)C(=CC=C2)[N+](=O)[O-])N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](C2=C(C1)C(=CC=C2)[N+](=O)[O-])N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of ®-5-nitro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride typically involves multiple steps. One common method starts with the nitration of 1,2,3,4-tetrahydronaphthalene to introduce the nitro group. This is followed by the reduction of the nitro group to an amine. The final step involves the resolution of the racemic mixture to obtain the desired ®-enantiomer and conversion to the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of each step.

Analyse Des Réactions Chimiques

Types of Reactions

®-5-nitro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.

Reduction: The nitro group can be reduced to an amine.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Conversion to the corresponding amine.

Substitution: Formation of substituted amines or amides.

Applications De Recherche Scientifique

®-5-nitro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of ®-5-nitro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The amine group may participate in hydrogen bonding and electrostatic interactions with proteins and enzymes, affecting their function.

Comparaison Avec Des Composés Similaires

The compound is compared to structurally related tetrahydronaphthalen-1-amine derivatives, focusing on substituent type, position, stereochemistry, and pharmacological relevance.

Substituent Variants: Nitro vs. Halogens, Methoxy, and Others

Table 1: Key Structural and Physicochemical Comparisons

Key Observations:

- Halogenated Derivatives : Chloro and bromo analogs (e.g., ) are prevalent as intermediates in active pharmaceutical ingredients (APIs). Bromo-substituted compounds exhibit higher molecular weights, which may influence bioavailability .

- Methoxy Derivatives : Methoxy-substituted analogs () are often used as chiral building blocks in asymmetric synthesis due to their stereochemical stability.

- Sertraline : The dichlorophenyl-substituted sertraline highlights the importance of aromatic ring modifications for CNS activity, though its stereochemistry (1R,4R) differs from the target compound’s R-configuration at the 1-position .

Stereochemical Considerations

- The R-configuration at the 1-position is critical for chiral recognition in receptor binding. For example, sertraline’s (1R,4R) configuration is essential for its SSRI activity, whereas enantiomeric impurities (e.g., (1S,4S)) are pharmacologically inactive .

- and emphasize the commercial availability of both (R)- and (S)-enantiomers of methoxy-substituted analogs, underscoring the role of stereochemistry in drug development.

Activité Biologique

(R)-5-nitro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a nitro group and an amine group, which influence its pharmacological properties. This article aims to detail the biological activity of this compound, supported by data tables and relevant research findings.

- IUPAC Name : (R)-5-nitro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride

- Molecular Formula : C₁₀H₁₂N₂O₂·HCl

- Molecular Weight : 228.68 g/mol

The biological activity of (R)-5-nitro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is primarily attributed to its interaction with various neurotransmitter receptors. Notably, it has been studied for its effects on serotonin receptors, particularly the 5-HT7 receptor.

5-HT7 Receptor Activity

Research indicates that compounds structurally related to (R)-5-nitro-1,2,3,4-tetrahydronaphthalen-1-amine have shown significant affinity for the 5-HT7 receptor. A study involving structure-activity relationship (SAR) assessments highlighted that certain derivatives exhibited high-affinity agonist properties at this receptor. For example:

- Compound : 4-[2-(1-Methylethyl)phenyl]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)-1-piperazinehexanamide

- Ki : 0.13 - 1.1 nM

- EC50 : 0.90 - 1.77 µM

This suggests that modifications to the tetrahydronaphthalene structure can enhance receptor binding and intrinsic activity .

Antidepressant Potential

The antidepressant-like effects of (R)-5-nitro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride have been investigated in animal models. The compound demonstrated efficacy in reducing depressive-like behaviors in rodent models when administered acutely.

Neuroprotective Effects

In vitro studies have indicated that this compound may exert neuroprotective effects against oxidative stress-induced cell death in neuronal cell lines. The nitro group appears to play a critical role in modulating the redox state within cells.

Comparative Analysis with Related Compounds

To better understand the unique properties of (R)-5-nitro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1,2,3,4-Tetrahydronaphthalen-1-amine | Lacks nitro substitution; racemic mixture | No stereochemical specificity affects biological activity |

| 7-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine | Methyl group instead of nitro | Different pharmacological profile due to methyl substitution |

| N-(1,2,3,4-Tetrahydronaphthalen-1-yl)-4-anilines | Varies based on aryl substituent | Different interactions with serotonin receptors |

This table illustrates how variations in structure can lead to significant differences in biological activity and receptor interaction profiles .

Case Study 1: Serotonin Receptor Agonism

A study evaluated several derivatives of tetrahydronaphthalene for their ability to activate the 5-HT7 receptor. The findings indicated that specific substitutions at the nitrogen atom significantly increased agonistic activity compared to the parent compound.

Case Study 2: Neuroprotection Against Oxidative Stress

In a controlled experiment using SH-SY5Y neuroblastoma cells exposed to hydrogen peroxide-induced oxidative stress:

- Control Group : No treatment showed significant cell death.

- Treatment Group : Cells treated with (R)-5-nitro-1,2,3,4-tetrahydronaphthalen-1-amines showed a marked reduction in cell death rates by up to 40%, indicating potential neuroprotective properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.